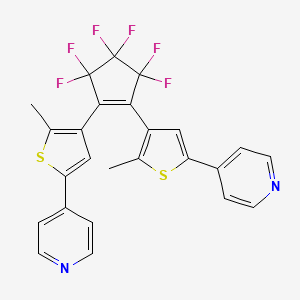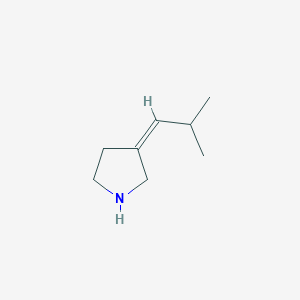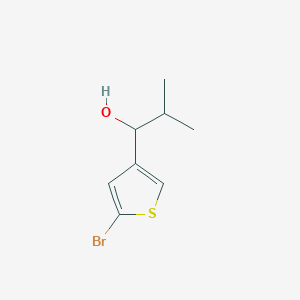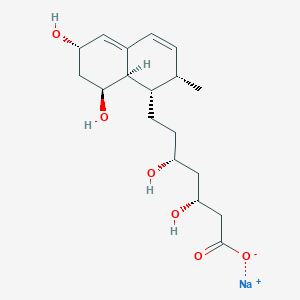
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to change color upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene typically involves the reaction of 2-methyl-5-(4-pyridyl)-3-thiophene with perfluorocyclopentene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene undergoes various chemical reactions, including:
Photochromic Reactions: The compound changes color upon exposure to UV or visible light, a reversible process that is central to its applications in optical devices.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its photochromic behavior.
Substitution Reactions:
Common Reagents and Conditions
Photochromic Reactions: UV or visible light sources are used to induce the color change.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene has several scientific research applications:
Medicine: Investigated for use in drug delivery systems where controlled release can be triggered by light.
Industry: Applications in optical data storage, molecular switches, and other photonic devices.
Mechanism of Action
The mechanism of action for 1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, changing its structure and color. This process can be reversed by exposure to visible light, returning the compound to its original state . The molecular targets and pathways involved in this mechanism are primarily related to the electronic transitions within the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
- 1,2-Bis(2-methyl-5-(2-thienyl)-3-thienyl)perfluorocyclopentene
Uniqueness
1,2-Bis(2-methyl-5-(4-pyridyl)-3-thienyl)perfluorocyclopentene is unique due to the presence of the pyridyl group, which can enhance its photochromic properties and provide additional sites for functionalization. This makes it particularly suitable for applications requiring precise control over its photochromic behavior .
Properties
CAS No. |
154566-71-9 |
|---|---|
Molecular Formula |
C25H16F6N2S2 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
4-[4-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]pyridine |
InChI |
InChI=1S/C25H16F6N2S2/c1-13-17(11-19(34-13)15-3-7-32-8-4-15)21-22(24(28,29)25(30,31)23(21,26)27)18-12-20(35-14(18)2)16-5-9-33-10-6-16/h3-12H,1-2H3 |
InChI Key |
SGOAFOTVZMRHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)

![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)

